4-Bromo-N,N,N-trimethylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt with the molecular formula C9H13BrIN. It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a bromine atom is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-bromo-N,N-dimethylaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
4-Bromo-N,N-dimethylaniline+Methyl iodide→4-Bromo-N,N,N-trimethylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N,N-trimethylanilinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the parent aniline.
Methylation Reactions: The trimethylammonium group can act as a methylating agent in the presence of suitable nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4-substituted anilines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include the parent aniline.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in methylation and substitution reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-Bromo-N,N,N-trimethylanilinium iodide involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, such as amines or thiols, through an S_N2 mechanism. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-bis(trimethylsilyl)aniline
- 4-Bromo-N,N-diethyl-aniline
Uniqueness
4-Bromo-N,N,N-trimethylanilinium iodide is unique due to its quaternary ammonium structure, which imparts distinct reactivity compared to its tertiary and secondary analogs. The presence of the trimethylammonium group enhances its solubility in polar solvents and its ability to act as a methylating agent, making it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
33046-25-2 |
---|---|
Molekularformel |
C9H13BrIN |
Molekulargewicht |
342.01 g/mol |
IUPAC-Name |
(4-bromophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13BrN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OLOIISBKVOVCIC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)Br.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.